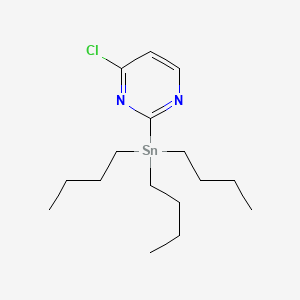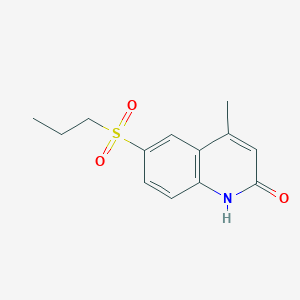
4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one, also known as PSQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. PSQ is a heterocyclic compound that contains a quinoline ring, which makes it an interesting compound for biological and pharmaceutical studies.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complexation leads to a change in the fluorescence properties of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one, which can be detected and quantified.
Biochemical and Physiological Effects:
4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one has also been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one in lab experiments is its selectivity for certain metal ions. This allows for the detection and quantification of these ions in complex biological and environmental samples. However, one of the limitations of using 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one is its relatively low fluorescence quantum yield, which can make it difficult to detect at low concentrations.
Orientations Futures
There are several future directions for research on 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one. One area of interest is the development of more sensitive and selective fluorescent probes for the detection of metal ions. Another potential direction is the investigation of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one as an anti-cancer agent, as well as its potential use in the treatment of other diseases related to oxidative stress. Additionally, the synthesis of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one derivatives with improved properties could lead to the development of new tools for scientific research.
Méthodes De Synthèse
The synthesis of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one involves the reaction of 4-methylquinoline-2(1H)-one with propylsulfonyl chloride in the presence of a base catalyst such as triethylamine. The reaction proceeds through the formation of a sulfonyl chloride intermediate, which then reacts with the quinoline ring to form the final product.
Applications De Recherche Scientifique
4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one has been shown to selectively bind to certain metal ions such as copper, zinc, and cadmium, which makes it a useful tool for detecting these ions in biological and environmental samples.
Propriétés
IUPAC Name |
4-methyl-6-propylsulfonyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-3-6-18(16,17)10-4-5-12-11(8-10)9(2)7-13(15)14-12/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABXVRQYMHZAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2928842.png)
![1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2928843.png)


![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)
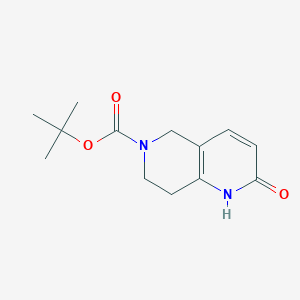
![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)
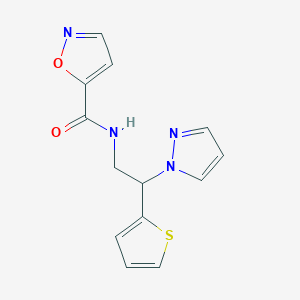
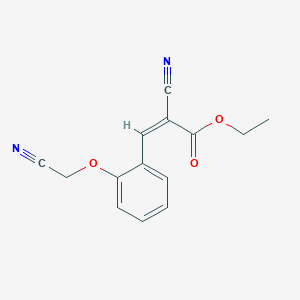

![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)

